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molecular formula C9H14N2O B8779914 3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Cat. No. B8779914
M. Wt: 166.22 g/mol
InChI Key: FXJMDBRWLKAALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340537B2

Procedure details

A mixture of 3-methylpyrazole (3.0 g, 35.4 mmol), 3,4-dihydro-2H-pyrane (4.97 mL, 53.2 mmol) and TFA (0.02 mL, 0.260 mmol) was stirred at 85° C. for 6 h under an argon atmosphere. The RM was cooled to RT and NaH 60% in mineral oil (0.061 g, 1.524 mmol) was and the RM was stirred for 10 min. The RM was purified by bulb-to-bulb distillation to give 3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (b.p. 150-170° C., 12 mbar). A solution of n-1.6 M BuLi in n-hexane (3.38 mL, 5.41 mmol) was added dropwise over 10 min to a solution of 3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 g, 5.41 mmol) in THF (12 mL) at −70° C. under a nitrogen atmosphere and The RM was stirred for 10 min and then treated dropwise with 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.898 g, 5.69 mmol) and stirred at −70° C. for 1 h. The RM was allowed to warm to RT, treated with n-hexane and the product was filtered, dissolved in water (10 mL) and acidified to pH 6 with 10% aqueous citric acid. The water was evaporated off under reduced pressure and the aqueous residue extracted with EtOAc, dried over Na2SO4 and the solvent was evaporated off under reduced pressure to give the title product as a yellow resin. UPLC-MS (Condition 3) tR=0.56 min, m/z=211.2 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.97 mL
Type
reactant
Reaction Step One
Name
Quantity
0.02 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0.061 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.[O:7]1[CH:12]=[CH:11][CH2:10][CH2:9][CH2:8]1.C(O)(C(F)(F)F)=O.[H-].[Na+]>>[CH3:1][C:2]1[CH:6]=[CH:5][N:4]([CH:8]2[CH2:9][CH2:10][CH2:11][CH2:12][O:7]2)[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1=NNC=C1
Name
Quantity
4.97 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
0.02 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
oil
Quantity
0.061 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred at 85° C. for 6 h under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The RM was cooled to RT
STIRRING
Type
STIRRING
Details
the RM was stirred for 10 min
Duration
10 min
DISTILLATION
Type
DISTILLATION
Details
The RM was purified by bulb-to-bulb distillation

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=NN(C=C1)C1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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